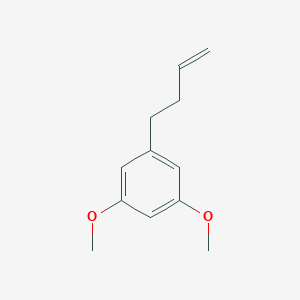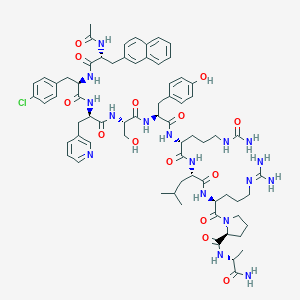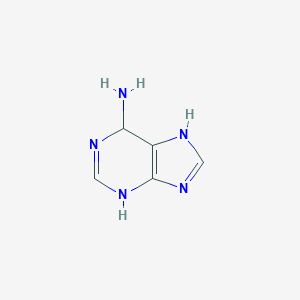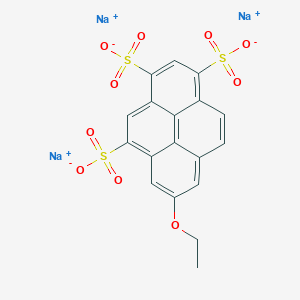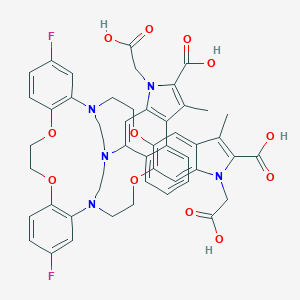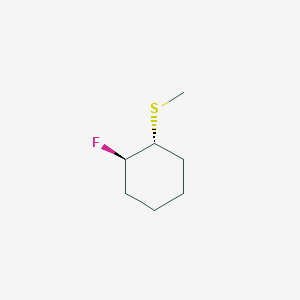
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol, also known as TOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOM is a chiral auxiliary, which means it can be used to control the stereochemistry of chemical reactions. In
Mécanisme D'action
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol acts as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It does this by coordinating with the reactant molecules and influencing the orientation of the reaction. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol can also act as a chiral ligand, which is a molecule that binds to a metal ion and influences the stereochemistry of the reaction.
Biochemical and Physiological Effects:
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biodegradable, making it a potentially useful compound for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol as a chiral auxiliary has several advantages in lab experiments. It allows for the production of chiral compounds with high enantiomeric purity, which is important in the pharmaceutical industry. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol is also relatively easy to synthesize and has a low cost compared to other chiral auxiliaries. However, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the research and application of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol. One potential application is in the production of chiral drugs, which are drugs that have a specific orientation. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol could be used as a chiral auxiliary in the synthesis of these drugs, leading to more efficient and cost-effective production methods. Additionally, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol could be used in the development of new catalysts for various chemical reactions. Further research is needed to fully understand the potential applications of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol and to optimize its synthesis and use.
Conclusion:
In conclusion, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol is a promising compound with potential applications in various fields. Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, and its non-toxic and biodegradable properties make it a potentially useful compound for various applications. Further research is needed to fully understand the potential applications of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol and to optimize its synthesis and use.
Méthodes De Synthèse
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,6-trimethyl-4H-1,3-oxazin-4-one with formaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced to (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol using sodium borohydride. This synthesis method has been optimized to produce high yields of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol with high enantiomeric purity.
Applications De Recherche Scientifique
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has been used in various scientific research applications due to its chiral nature. It has been used as a chiral auxiliary in asymmetric synthesis, which is the production of chiral molecules with a specific orientation. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, alcohols, and epoxides.
Propriétés
Numéro CAS |
121720-06-7 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(4,4,6-trimethyl-1,3-oxazinan-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6-7,9-10H,4-5H2,1-3H3 |
Clé InChI |
PYKJGQYATLAKKH-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(O1)CO)(C)C |
SMILES canonique |
CC1CC(NC(O1)CO)(C)C |
Synonymes |
(4,4,6-TRIMETHYL-1,3-OXAZINAN-2-YL)METHANOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




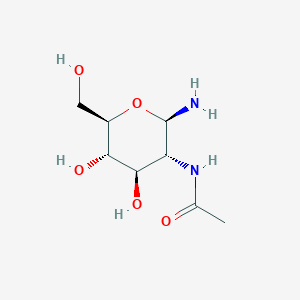
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
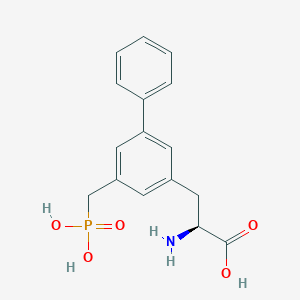
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
